molecular formula C16H14N2O2S B5730864 N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide

N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide

Cat. No. B5730864
M. Wt: 298.4 g/mol
InChI Key: NTJUIOTWFGINDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZM, and it is a benzothiazole derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. BZM has also been reported to induce oxidative stress in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide has been reported to have various biochemical and physiological effects. Studies have shown that BZM can modulate the expression of various genes and proteins that are involved in cancer cell growth and proliferation. BZM has also been reported to induce changes in the levels of various biomolecules, including reactive oxygen species, glutathione, and ATP.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is its potent anti-cancer activity against various types of cancer cells. This compound has also been reported to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of BZM is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide. One of the most promising directions is the development of BZM-based drugs for cancer therapy. Studies have shown that BZM has potent anti-cancer activity, and it can be used in combination with other drugs to enhance its efficacy. Another future direction is the exploration of the mechanism of action of BZM. Further studies are needed to fully understand how this compound exerts its anti-cancer activity. Additionally, the development of new synthesis methods for BZM can also be explored to improve its yield and purity.
Conclusion:
In conclusion, N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer activity. BZM has been reported to induce apoptosis in cancer cells by inhibiting various enzymes and proteins that are involved in cancer cell growth and proliferation. Although there are limitations to the use of BZM in certain experiments, its potential applications in cancer therapy make it a promising candidate for further research.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide can be achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzothiazole with 3-methylphenol in the presence of acetic anhydride. This method has been reported to yield the desired product in good yields. Another method involves the reaction of 2-aminobenzothiazole with 3-methylphenol in the presence of ethyl chloroacetate. This method has also been reported to yield the desired product in good yields.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BZM has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. BZM has been reported to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-5-4-6-12(9-11)20-10-15(19)18-16-17-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJUIOTWFGINDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(m-tolyloxy)acetamide

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